3-Hydroxy-4-(methylthio)benzaldehyde

Catalog No.
S14538722
CAS No.
M.F
C8H8O2S
M. Wt
168.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-4-(methylthio)benzaldehyde

Product Name

3-Hydroxy-4-(methylthio)benzaldehyde

IUPAC Name

3-hydroxy-4-methylsulfanylbenzaldehyde

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

InChI

InChI=1S/C8H8O2S/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3

InChI Key

GVGFPSJIXWCGRC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)C=O)O

3-Hydroxy-4-(methylthio)benzaldehyde is an organic compound characterized by the presence of a hydroxyl group and a methylthio group attached to a benzaldehyde structure. Its molecular formula is C9H10OS, and it features a benzene ring with a formyl group (–CHO) and a hydroxyl group (–OH) at the 3-position, and a methylthio group (–S-CH3) at the 4-position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.

Due to its functional groups. Key reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of diketones.
  • Condensation Reactions: It can react with amines to form Schiff bases, which are important intermediates in organic synthesis.
  • Nucleophilic Substitution: The methylthio group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

3-Hydroxy-4-(methylthio)benzaldehyde exhibits several biological activities:

  • Antioxidant Activity: The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties: It has demonstrated activity against various bacterial strains, making it a candidate for developing new antibacterial agents.
  • Potential Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, although more research is needed in this area.

The synthesis of 3-Hydroxy-4-(methylthio)benzaldehyde can be achieved through various methods:

  • From 4-Methylthio Benzaldehyde: One common method involves the hydroxylation of 4-methylthio benzaldehyde using specific reagents that introduce the hydroxyl group at the desired position.
  • Using Thioanisole: Thioanisole can be used as a precursor, undergoing oxidation and hydrolysis to yield the target compound .
  • Catalytic Methods: Industrial production may utilize catalysts such as SZTA (sulfonic acid-based catalysts) under controlled temperature and pressure conditions to enhance yield and purity .

3-Hydroxy-4-(methylthio)benzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: The compound's unique properties make it suitable for use in developing materials with specific optical or electronic characteristics.
  • Biological Research: Its biological activities make it a subject of interest for research into new therapeutic agents.

Studies on the interactions of 3-Hydroxy-4-(methylthio)benzaldehyde with biological targets have revealed:

  • Mechanism of Action: Its antibacterial activity may be attributed to disrupting bacterial cell membranes or inhibiting essential enzymes involved in bacterial metabolism.
  • Cellular Interactions: The compound's antioxidant properties suggest it interacts with cellular pathways involved in oxidative stress response, potentially influencing cell survival and proliferation.

Several compounds share structural similarities with 3-Hydroxy-4-(methylthio)benzaldehyde. Here are some notable examples:

Compound NameKey FeaturesUniqueness
4-(Methylthio)benzaldehydeLacks hydroxyl group; primarily used in organic synthesisLess versatile due to absence of hydroxyl group
3-Hydroxy-4-methoxybenzaldehydeContains methoxy instead of methylthio; different reactivityDifferent applications due to methoxy group
4-Hydroxy-3-methylbenzaldehydeSimilar structure but lacks methylthio functionalityDifferent biological activity profile

The uniqueness of 3-Hydroxy-4-(methylthio)benzaldehyde lies in its dual functionality—having both hydroxyl and methylthio groups—which enhances its reactivity and potential applications compared to its analogs .

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

168.02450067 g/mol

Monoisotopic Mass

168.02450067 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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